2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-12-7-4-8-13(20)16(12)17(25)21-9-15-22-23-18(26-15)27-10-14(24)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRLDATHZQDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Selection
- DMF vs. Acetone : DMF enhances solubility of intermediates but may lead to side reactions at elevated temperatures. Acetone is preferable for substitution reactions due to its moderate polarity.
- Base Impact : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis of the oxadiazole ring.
Purification Techniques
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
- Recrystallization : Methanol/water (4:1) mixture yields crystalline product suitable for X-ray diffraction.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization-Substitution | Hydrazide → Oxadiazole → Sulfanyl | 65–75 | 92–95 |
| One-Pot Synthesis | Concurrent cyclization/acylation | 50–60 | 85–90 |
Note : The cyclization-substitution route is favored for scalability, while one-pot methods reduce purification steps but compromise yield.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The difluorobenzamide group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters
Key Observations :
- The target compound’s molecular weight (391.38 g/mol) is intermediate compared to analogs, influenced by the 2-oxo-2-phenylethyl group and fluorine atoms .
- Fluorine substitution (2,6-difluoro vs. 3-fluoro in ) enhances electronegativity and may improve metabolic stability or binding affinity.
- Melting points for oxadiazole derivatives vary widely (e.g., 134–178°C in ), likely due to differences in hydrogen bonding and crystallinity.
Key Observations :
- Compound 36 , a CRAC channel inhibitor, highlights the role of benzamide derivatives in autoimmune disease treatment, though its structure differs significantly (biphenyl core vs. oxadiazole).
Biological Activity
The compound 2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a difluorobenzamide core linked to a 1,3,4-oxadiazole moiety through a sulfanyl group. The unique structural features contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,6-Difluoro-N-{...} | MCF7 | 5.0 | Apoptosis induction |
| 2,6-Difluoro-N-{...} | A549 | 8.0 | Cell cycle arrest |
| 2,6-Difluoro-N-{...} | HCT116 | 6.5 | Apoptosis induction |
These findings suggest that the oxadiazole moiety enhances the anticancer activity of the benzamide structure.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays indicate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The presence of the sulfur atom in the structure may play a crucial role in enhancing its antimicrobial efficacy.
Other Biological Activities
In addition to anticancer and antimicrobial effects, preliminary studies indicate potential anti-inflammatory and antioxidant activities. These properties are crucial for developing multi-target therapeutic agents.
Case Studies
- Study on Anticancer Properties : A study published in Molecules evaluated a series of oxadiazole derivatives for their anticancer activities. The results indicated that modifications at the benzamide position significantly influenced potency against various cancer types .
- Antimicrobial Evaluation : Research conducted on related compounds showed promising results against resistant bacterial strains, highlighting the importance of structural diversity in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
